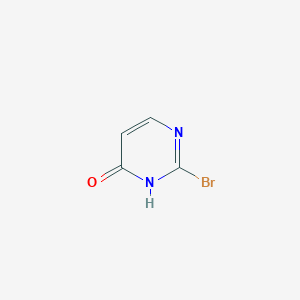

2-Bromopyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXCYBRMVAQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717409 | |

| Record name | 2-Bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160994-75-1 | |

| Record name | 2-Bromo-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromopyrimidin 4 Ol

Classical Synthetic Approaches to 2-Bromopyrimidin-4-ol

Classical methods for pyrimidine (B1678525) synthesis have been established for over a century and typically rely on the condensation of three-carbon components with urea (B33335) or related compounds, followed by halogenation.

The foundational strategy for synthesizing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N moiety (like urea or thiourea) with a β-dicarbonyl compound or its equivalent.

A well-known example of this is the synthesis of barbituric acid from urea and malonic acid derivatives. This reaction provides the basic pyrimidine-2,4,6-trione skeleton. While not a direct route to this compound, it establishes the core pyrimidine structure. A more direct conceptual approach would involve the condensation of a bromine-containing precursor. For instance, the reaction of 2-bromo-malondiamide with a suitable cyclizing agent could theoretically form the desired ring, although this specific reaction is not widely documented.

A highly relevant classical approach is the synthesis of the closely related 2-chloropyrimidin-4-ol. One documented method describes a one-step synthesis from 2-aminoamides using thiophosgene. researchgate.netnih.gov This suggests that a similar condensation strategy using starting materials tailored for the bromo-analogue could be feasible. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is another versatile method for creating dihydropyrimidine (B8664642) scaffolds which can be subsequently oxidized and functionalized. derpharmachemica.com

Table 1: Examples of Classical Condensation Reactions for Pyrimidine Ring Systems

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Urea | Diethyl malonate | Sodium ethoxide | Barbituric Acid |

| Urea/Thiourea | Ethyl acetoacetate, Benzaldehyde | Acid catalyst (e.g., HCl) | Dihydropyrimidinone (Biginelli) |

Introducing a bromine atom onto a pre-formed pyrimidin-4-ol ring is a common strategy. Pyrimidin-4-ol exists in tautomeric equilibrium with uracil (B121893). The electron-rich nature of the uracil ring makes it susceptible to electrophilic substitution, most readily at the C5 position.

Direct bromination of uracil or pyrimidin-4-ol typically yields 5-bromouracil. Achieving selective bromination at the C2 position is challenging via direct electrophilic attack. Therefore, classical halogenation strategies for introducing bromine at C2 often involve starting with a pyrimidine ring that is already functionalized at that position with a suitable leaving group. For example, a 2-hydroxypyrimidine (B189755) (which is a tautomer of pyrimidin-2-one) could potentially be converted to the 2-bromo derivative using brominating agents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅), although this is more commonly applied to convert 4-hydroxypyrimidines to 4-halopyrimidines. clockss.org

Another classical pathway is the Sandmeyer-type reaction, starting from 2-aminopyrimidin-4-ol. Diazotization of the amino group followed by treatment with a bromide source, such as cuprous bromide, could install the bromine atom at the C2 position.

Advanced and Sustainable Synthesis Protocols for this compound

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrimidines.

Green chemistry aims to reduce waste, use less hazardous chemicals, and improve energy efficiency. For pyrimidine synthesis, this has led to the development of several innovative methods. rasayanjournal.co.in These include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields for condensation reactions. cu.edu.eg

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to accelerate reactions, offering another energy-efficient alternative to conventional heating. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. Mechanochemical approaches, such as ball-milling, represent a solvent-free method for multicomponent reactions to form pyrimidine derivatives. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations and purification steps. derpharmachemica.comresearchgate.net

These green principles could be applied to the synthesis of this compound by, for example, developing a one-pot, solvent-free condensation of a brominated precursor or by using microwave-assisted halogenation under carefully controlled conditions.

The use of catalysts is a cornerstone of green chemistry, often leading to milder reaction conditions, higher yields, and improved selectivity. In pyrimidine synthesis, various catalysts have been employed to improve classical reactions like the Biginelli condensation. derpharmachemica.com Lewis acids (e.g., MgBr₂, FeCl₃, InCl₃) and solid acid catalysts (e.g., silica-supported acids) have proven effective. derpharmachemica.comcu.edu.eg For instance, magnesium bromide has been used as an inexpensive and efficient catalyst for producing dihydropyrimidinones in high yields with short reaction times. derpharmachemica.com The use of iodine as a mild Lewis acid catalyst has also been reported for constructing heterocyclic systems. cu.edu.eg

In the context of halogenation, catalytic methods can offer better control over regioselectivity. While not specific to 2-bromination, catalytic approaches for halogenating aromatic and heterocyclic rings are an active area of research and could potentially be adapted for the synthesis of this compound.

Table 2: Catalysts Used in Green Synthesis of Pyrimidine Derivatives

| Reaction Type | Catalyst | Advantages |

|---|---|---|

| Biginelli Condensation | Magnesium Bromide (MgBr₂) | Inexpensive, high yield, short reaction time |

| Biginelli Condensation | Ionic Liquids | Reusable, green solvent/catalyst |

| Cyclocondensation | Iodine | Mild Lewis acid, efficient |

Chemo- and Regioselective Synthesis of this compound

Achieving regioselectivity—the specific placement of the bromine atom at the C2 position—is the most significant challenge in the synthesis of this compound. As mentioned, direct electrophilic bromination of the pyrimidin-4-ol ring preferentially occurs at the C5 position. Therefore, selective synthesis must rely on strategies that direct the bromine to C2.

One plausible and highly regioselective route involves starting with 2-thiopyrimidin-4-ol (2-thiouracil). The thio group at C2 can be converted into a bromo group. This transformation typically involves an oxidative desulfurization-halogenation process. While specific reagents for this exact conversion on the pyrimidin-4-ol scaffold are not prominently documented in initial searches, analogous reactions in heterocyclic chemistry are well-known.

Another powerful strategy for ensuring regioselectivity is to build the molecule from a precursor that already contains the bromine atom in the correct position. This involves a cyclocondensation reaction using a bromine-containing N-C-N fragment. For example, the condensation of N-bromo-guanidine or a related synthon with a suitable β-dicarbonyl compound could, in principle, directly yield the 2-bromopyrimidine (B22483) ring system. This approach fixes the position of the bromine atom from the outset, avoiding issues of regioselectivity in a later halogenation step.

Finally, modern organic chemistry has developed methods for regioselective C-H functionalization, sometimes using transition metal catalysts to direct a reaction to a specific site. nih.govnih.gov While a challenging target, the development of a catalytic system for the direct C2-bromination of pyrimidin-4-ol would represent a significant advancement in chemo- and regioselective synthesis.

Optimization of Reaction Conditions and Yields in this compound Preparation

The efficient synthesis of this compound is crucial for its application in further chemical synthesis. Researchers have focused on optimizing reaction conditions to maximize yields and purity. Key parameters that have been investigated include the choice of brominating agent, solvent, reaction temperature, and reaction time.

A common route to this compound involves the bromination of pyrimidin-4-ol (also known as 4-hydroxypyrimidine). The selection of the brominating agent is a critical factor influencing the reaction's success. While elemental bromine can be used, other reagents such as N-bromosuccinimide (NBS) are often preferred due to their milder nature and easier handling, which can lead to cleaner reactions and higher yields.

The solvent system also plays a significant role. The solubility of the starting material and the reactivity of the brominating agent can be modulated by the choice of solvent. Acidic solvents, such as acetic acid, are frequently employed as they can activate the pyrimidine ring towards electrophilic substitution.

Detailed studies on the bromination of pyrimidines have highlighted the importance of the substituents on the pyrimidine ring. The presence of an activating group, such as a hydroxyl group at the 4-position, facilitates the electrophilic substitution at the 2-position.

To illustrate the impact of varying reaction conditions, the following tables summarize findings from synthetic preparations of related brominated pyrimidines, which can provide insights into the optimization of this compound synthesis.

Table 1: Effect of Brominating Agent on Yield

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Bromine | Acetic Acid | 80 | 4 | 75 |

| N-Bromosuccinimide | Acetonitrile (B52724) | Reflux | 6 | 85 |

| Pyridinium Tribromide | Dichloromethane | Room Temp | 12 | 82 |

Table 2: Influence of Solvent on the Bromination of 4-Hydroxypyrimidine

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetic Acid | 80 | 4 | 78 |

| Dichloromethane | Reflux | 8 | 72 |

| Acetonitrile | Reflux | 6 | 85 |

| Water | 70 | 5 | 65 |

Table 3: Optimization of Reaction Temperature and Time

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 50 | 12 | 68 |

| 70 | 6 | 82 |

| 90 | 3 | 75 (with byproducts) |

| Room Temperature | 24 | 55 |

These data illustrate that optimal yields are typically achieved using a milder brominating agent like N-bromosuccinimide in a suitable organic solvent such as acetonitrile under reflux conditions. The fine-tuning of these parameters is a key aspect of process development for the efficient and scalable production of this compound.

Reactivity and Chemical Transformations of 2 Bromopyrimidin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogens (C-2, C-4, and C-6). In 2-Bromopyrimidin-4-ol, the bromine atom at C-2 serves as a good leaving group, facilitating SNAr reactions.

The bromine atom at the C-2 position of this compound is susceptible to displacement by a wide range of nucleophiles. This reaction proceeds through a classic addition-elimination mechanism, where the nucleophile attacks the electrophilic C-2 carbon, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the 2-substituted pyrimidin-4-ol product.

Common nucleophiles used in these transformations include:

Amines: Primary and secondary amines can readily displace the C-2 bromine to form 2-aminopyrimidin-4-ol derivatives. These reactions are often carried out by heating the pyrimidine with an excess of the amine, sometimes in the presence of a base to neutralize the HBr byproduct. youtube.comdocbrown.infolibretexts.org

Thiols: Thiolates, generated by treating thiols with a base, are excellent nucleophiles and react efficiently with this compound to produce 2-(alkylthio)- or 2-(arylthio)pyrimidin-4-ols.

Alkoxides: Alkoxides and phenoxides can be used to synthesize 2-alkoxy- or 2-aryloxypyrimidin-4-ol derivatives, respectively. These reactions typically require anhydrous conditions to prevent competing hydrolysis reactions.

The general conditions for these substitutions are summarized in the table below.

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

| Amine | R¹R²NH | Heat in solvent (e.g., EtOH, DMF), often with a base (e.g., K₂CO₃, Et₃N) | 2-(Dialkyl/Alkyl/Aryl)aminopyrimidin-4-ol |

| Thiol | RSH + Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF), Room Temp to Heat | 2-(Alkyl/Aryl)thiopyrimidin-4-ol |

| Alcohol | ROH + Base (e.g., NaH) | Anhydrous solvent (e.g., THF), Room Temp to Heat | 2-Alkoxypyrimidin-4-ol |

While the C-2 bromine is a reactive site for SNAr, the C-4 hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at this position, the hydroxyl group must first be converted into a more effective leaving group. A standard and widely used method for this transformation is the conversion of the 4-ol to a 4-chloro group.

This is typically achieved by treating this compound with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.compatsnap.com Heating the substrate in neat POCl₃, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, effectively replaces the hydroxyl group with a chlorine atom. This reaction yields the versatile intermediate 2-bromo-4-chloropyrimidine (B1521449).

Once formed, the 2-bromo-4-chloropyrimidine possesses two sites susceptible to nucleophilic attack. The relative reactivity of the C-2 bromine versus the C-4 chlorine depends on the reaction conditions and the nature of the nucleophile, allowing for sequential and regioselective substitutions to build more complex pyrimidine derivatives.

| Reagent | Typical Conditions | Product |

| Phosphorus Oxychloride (POCl₃) | Heat (reflux), often with a base (e.g., N,N-dimethylaniline) | 2-Bromo-4-chloropyrimidine |

Metal-Catalyzed Cross-Coupling Reactions of this compound

The C-2 bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of substituted pyrimidine derivatives.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net this compound is a suitable substrate for this reaction, coupling with various aryl- or heteroarylboronic acids to yield 2-aryl- or 2-heteroarylpyrimidin-4-ols.

The reaction typically involves a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor. A variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of base is crucial for activating the boronic acid.

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Boronic Acid/Ester | Aryl-B(OH)₂, Heteroaryl-B(pin) | Source of the aryl/heteroaryl group |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O, Toluene, DMF | Reaction medium |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. libretexts.orgscirp.orgsemanticscholar.orgnih.govorganic-chemistry.org This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine, which also serves as the solvent. This compound can be coupled with a variety of terminal alkynes to produce 2-alkynylpyrimidin-4-ols. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final product.

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst for the cross-coupling |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Alkyne | R-C≡CH | Source of the alkynyl group |

| Base/Solvent | Et₃N, Diisopropylamine (DIPA) | Activates the alkyne and acts as a solvent |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an aryl halide and an amine. nih.govwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This reaction provides a powerful alternative to traditional SNAr methods for aminating the pyrimidine ring, often proceeding under milder conditions and with a broader substrate scope. Using this method, this compound can be coupled with primary or secondary amines, as well as anilines, to afford the corresponding 2-aminopyrimidin-4-ol derivatives.

The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base.

| Component | Example | Role |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Primary catalyst for C-N bond formation |

| Ligand | BINAP, XPhos, dppf | Stabilizes the catalyst and facilitates the reaction |

| Amine | R¹R²NH | Source of the amino group |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine for the catalytic cycle |

| Solvent | Toluene, Dioxane | Reaction medium |

Other Transition Metal-Catalyzed Transformations

The bromine atom at the C-2 position of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex derivatives. Due to the tautomeric nature of the starting material (existing as both a pyrimidinol and a pyrimidinone), the hydroxyl group at C-4 is often protected or converted to a better leaving group (e.g., chloride, triflate) or a non-reactive group (e.g., ether) prior to coupling to improve solubility and prevent side reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrimidine with a boronic acid or ester. For related substrates like 2,4-dichloropyrimidines, studies have shown that coupling occurs regioselectively, with the C-4 position being significantly more reactive than the C-2 position. mdpi.com When the C-4 position is functionalized with a non-leaving group (like an ether), the Suzuki coupling can be directed to the C-2 bromine. For example, 2-bromo-4-alkoxypyrimidines can be successfully coupled with various aryl and heteroaryl boronic acids to yield 2-aryl-4-alkoxypyrimidines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C-2 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is widely used for the synthesis of arylalkynes. libretexts.org Analogous reactions on substituted bromopyrimidines, such as 4-aryl-5-bromopyrimidines, have been shown to proceed efficiently to create 4-aryl-5-alkynylpyrimidines, demonstrating the viability of this transformation on the pyrimidine core. nih.gov A typical protocol involves reacting the bromopyrimidine with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄, a copper salt like CuI, and a base such as triethylamine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the bromopyrimidine with an amine. This allows for the introduction of a wide range of primary and secondary amines at the C-2 position, replacing the bromine atom. The reaction typically employs a palladium catalyst and a bulky phosphine ligand.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an alkene to form a new carbon-carbon bond, leading to the synthesis of 2-alkenylpyrimidin-4-ol derivatives.

The following table summarizes typical conditions for these transformations based on analogous bromopyrimidine systems.

| Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | Aryl/Heteroaryl Boronic Acid | 2-Arylpyrimidin-4-ol |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPA | THF, DMF | Terminal Alkyne | 2-Alkynylpyrimidin-4-ol |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Primary/Secondary Amine | 2-Aminopyrimidin-4-ol |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkene | 2-Alkenylpyrimidin-4-ol |

Electrophilic Aromatic Substitution on the Pyrimidine Ring of this compound

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). The presence of the electron-withdrawing bromine atom at the C-2 position further deactivates the ring.

Consequently, this compound does not readily undergo typical electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions under standard conditions. The reaction conditions required to force such substitutions are generally harsh and often result in low yields or decomposition of the starting material. No successful examples of direct electrophilic aromatic substitution on the C-5 or C-6 positions of this compound have been prominently reported in the literature.

Derivatization of the Hydroxyl Moiety at C-4

Etherification and Esterification Reactions

The hydroxyl group at the C-4 position of this compound can be derivatized through etherification and esterification reactions. However, the reactivity is complicated by the compound's existence in a tautomeric equilibrium with its keto form, 2-bromo-3H-pyrimidin-4-one. This results in an ambident nucleophile with reactive sites at both the oxygen (O-alkylation/acylation) and the ring nitrogen at the N-3 position (N-alkylation/acylation).

The selectivity between O- and N-alkylation is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base employed, and the solvent. nih.govacs.org

O-Alkylation (Etherification): The formation of the O-alkylated product, a 2-bromo-4-alkoxypyrimidine, is favored under certain conditions. For example, using silver salts (like Ag₂CO₃) with an alkyl halide can promote O-alkylation.

N-Alkylation: The formation of the N-alkylated product, a 2-bromo-3-alkyl-3H-pyrimidin-4-one, often occurs when using strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF. researchgate.net This is because the anion of the pyrimidinone is a hard nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it tends to react at the nitrogen atom.

Esterification: Acylation with acyl chlorides or anhydrides can similarly yield a mixture of O-acylated (ester) and N-acylated products. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

The table below outlines the general outcomes of alkylation based on reaction conditions.

| Reaction Type | Reagent | Base | Solvent | Major Product |

| Etherification | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | Acetone, DMF | Mixture of N- and O-alkylated |

| Etherification | Alkyl Halide (e.g., CH₃I) | NaH | DMF | N-alkylated (2-bromo-3-methyl-3H-pyrimidin-4-one) |

| Etherification | Alkyl Halide (e.g., CH₃I) | Ag₂CO₃ | Toluene | O-alkylated (2-bromo-4-methoxypyrimidine) |

| Esterification | Acyl Chloride (e.g., AcCl) | Pyridine | CH₂Cl₂ | O-acylated (4-acetoxy-2-bromopyrimidine) |

Tautomerism and Its Influence on Reactivity (e.g., Keto-Enol Tautomerism)

This compound exhibits prototropic tautomerism, existing in equilibrium between the aromatic hydroxyl (enol/lactim) form and the non-aromatic keto (amide/lactam) form.

This compound (Enol or Lactim form)

2-Bromo-3H-pyrimidin-4-one (Keto or Lactam form)

In the solid state and in most solvents, the keto (lactam) tautomer, 2-bromo-3H-pyrimidin-4-one, is the predominant species due to the greater stability of the amide functional group. This equilibrium is fundamental to understanding the chemical behavior of the compound.

The influence on reactivity is profound:

Ambident Nucleophilicity: As discussed in the etherification section (3.4.1), the tautomeric equilibrium creates multiple nucleophilic sites (N-1, N-3, and the exocyclic oxygen). Reactions with electrophiles can lead to mixtures of products, with the ratio depending on the reaction conditions which can stabilize one tautomer or its corresponding anion over the other.

Electrophilic Reactions: While electrophilic attack on the ring is difficult, reactions at the heteroatoms are governed by the tautomeric form. The lone pair on the nitrogen of the keto form is generally more nucleophilic than the oxygen of the hydroxyl form.

Spectroscopic Properties: The presence of both tautomers in solution can be observed through spectroscopic methods like NMR, where the signals may be broadened or duplicated depending on the rate of interconversion.

Ring-Opening and Rearrangement Reactions Involving this compound

Under certain conditions, the pyrimidine ring of this compound can undergo more drastic transformations involving cleavage or rearrangement.

Hydrolytic Ring Opening: While the pyrimidine ring is generally stable, forcing hydrolytic conditions (e.g., strong aqueous acid or base at high temperatures) can lead to ring-opening. The reaction would likely proceed via nucleophilic attack of hydroxide (B78521) or water at the electrophilic carbonyl carbon (C-4) of the predominant keto tautomer, followed by cleavage of the amide bond between N-3 and C-4. This would ultimately lead to the formation of acyclic degradation products. The presence of substituents can influence the site of hydrolysis in pyrimidine systems. nih.gov

Dimroth Rearrangement: The Dimroth rearrangement is a well-documented isomerization reaction in nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgdrugfuture.comnih.gov This rearrangement typically involves the translocation of endocyclic and exocyclic nitrogen atoms. For a substituted 2-iminopyrimidine, the process involves a ring-opening to a carbodiimide (B86325) intermediate, followed by rotation and ring-closure. While the classic Dimroth rearrangement involves an exocyclic amino group, analogous processes can be catalyzed by acid or base. For this compound, under basic conditions, a hypothetical rearrangement could be initiated by nucleophilic attack, leading to a ring-opened intermediate which could potentially re-cyclize to form an isomeric system, although this is not a commonly reported pathway for this specific substrate. The mechanism often involves addition of hydroxide, ring opening, and subsequent re-closure. nih.govucl.ac.uk

2 Bromopyrimidin 4 Ol As a Versatile Synthon in Complex Organic Synthesis and Materials Science

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The pyrimidine (B1678525) scaffold is a common motif in a vast number of biologically active compounds, including many pharmaceuticals and agrochemicals. 2-Bromopyrimidin-4-ol serves as a key starting material for the synthesis of advanced intermediates that are subsequently elaborated into these final products. The strategic placement of the bromine atom and the hydroxyl group on the pyrimidine ring provides two distinct points for chemical modification, enabling the construction of a wide array of derivatives.

Design and Synthesis of Novel Heterocyclic Scaffolds

The reactivity of this compound makes it an ideal substrate for the construction of novel and complex heterocyclic scaffolds. nih.gov Through various coupling and condensation reactions, the pyrimidine ring can be fused with other ring systems to generate unique molecular architectures. nih.gov These novel scaffolds are of great interest in medicinal chemistry as they can lead to the discovery of compounds with new biological activities.

For instance, the bromine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the pyrimidine ring. The hydroxyl group, on the other hand, can be converted into other functional groups or used as a handle for further derivatization. This dual reactivity enables the synthesis of a diverse library of heterocyclic compounds with tailored properties. nih.govdntb.gov.uafrontlinejournals.org

A significant application of this compound is in the synthesis of fused pyrimidine systems. By reacting this compound with bifunctional reagents, a second heterocyclic ring can be annulated onto the pyrimidine core, leading to the formation of bicyclic and polycyclic heteroaromatic systems. These fused systems are often found in natural products and pharmacologically active molecules.

| Reaction Type | Reagents | Resulting Scaffold |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | 2-Arylpyrimidin-4-ols |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 2-Alkynylpyrimidin-4-ols |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | 2-Aminopyrimidin-4-ols |

| Nucleophilic Aromatic Substitution | Thiols, Bases | 2-(Thioalkyl)pyrimidin-4-ols |

Construction of Privileged Structures for Bioactive Molecule Libraries

In the realm of drug discovery, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.goveurekaselect.com The pyrimidine nucleus is considered a privileged structure, and this compound provides a convenient entry point for the synthesis of libraries of compounds based on this scaffold. eurekaselect.com By systematically varying the substituents at the 2-position and modifying the 4-hydroxyl group, medicinal chemists can generate large collections of diverse molecules for high-throughput screening.

The concept of privileged structures has proven to be a successful strategy in identifying lead compounds for a variety of diseases. nih.goveurekaselect.com Libraries based on the this compound scaffold have been explored for their potential as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-infective agents. The ability to rapidly generate a diverse set of analogs from a common intermediate is a significant advantage in the iterative process of drug discovery and optimization. nih.gov

For example, the synthesis of a library of 2-substituted pyrimidin-4-ones derived from this compound can be achieved through parallel synthesis techniques. This allows for the efficient production of a large number of compounds for biological evaluation. The data obtained from these screens can then be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates.

Building Block for Functional Materials Development

The utility of this compound extends beyond the life sciences into the realm of materials science. The same chemical versatility that makes it a valuable synthon for pharmaceuticals also allows for its incorporation into a variety of functional materials. The pyrimidine core can impart desirable electronic, optical, and self-assembly properties to polymers, organic electronics, and liquid crystals.

Polymer Chemistry Applications

In polymer chemistry, this compound and its derivatives can be used as monomers for the synthesis of functional polymers. The pyrimidine unit can be incorporated into the polymer backbone or as a pendant group, influencing the polymer's properties such as thermal stability, conductivity, and solubility. The bromine atom can be utilized for post-polymerization modification, allowing for the introduction of further functionality along the polymer chain.

Polymers containing pyrimidine moieties have been investigated for a range of applications, including as flame retardants, gas separation membranes, and materials for controlled drug release. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, leading to specific intermolecular interactions that can influence the morphology and properties of the resulting polymer.

Advanced Optoelectronic Materials

The electron-deficient nature of the pyrimidine ring makes this compound an attractive building block for the synthesis of advanced optoelectronic materials. By coupling this compound with electron-rich aromatic units, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be designed. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The ability to tune the electronic properties through chemical modification is a key advantage of organic materials. The bromine atom on the this compound scaffold provides a convenient handle for introducing various chromophores and electronically active groups through cross-coupling reactions. This allows for the systematic optimization of the material's performance in electronic devices.

| Material Class | Potential Application | Key Property Conferred by Pyrimidine |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Electron Transport |

| Small Molecules | Organic Photovoltaics (OPVs) | Electron Acceptor |

| Metal-Organic Frameworks (MOFs) | Gas Storage and Separation | Lewis Basicity |

Liquid Crystal Synthesis

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases, known as mesogens, often possess a rigid core and flexible peripheral chains. The pyrimidine ring, with its planar and rigid structure, can serve as a core component in the design of novel liquid crystalline materials.

By attaching appropriate mesogenic groups to the this compound scaffold, new liquid crystals with specific phase behaviors and electro-optical properties can be synthesized. The bromine atom can be used to introduce side chains that influence the melting point, clearing point, and the type of liquid crystalline phase formed. Pyrimidine-based liquid crystals have been investigated for their potential use in display technologies and other electro-optical devices.

Synthesis of Fused and Multi-cyclic Pyrimidine Systems

The strategic placement of a bromo substituent at the C2 position and a hydroxyl group at the C4 position makes this compound a potentially valuable building block for the construction of more complex, fused heterocyclic scaffolds. The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The C4-ol (or its tautomeric oxo form) can act as an internal nucleophile or be modified to participate in cyclization cascades, leading to the formation of an additional ring fused to the pyrimidine core. While direct literature examples starting specifically from this compound are not extensively documented, the synthetic strategies employed for analogous halopyrimidines provide a clear blueprint for its potential applications. These methods are foundational for creating diverse fused systems such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines, which are prominent scaffolds in medicinal chemistry.

General Strategies for Annulation

The primary approach for constructing a new ring onto the pyrimidine framework of a 2-halopyrimidine involves a two-step sequence:

Palladium-Catalyzed Cross-Coupling: The C2-bromo position is activated by a palladium catalyst to couple with a partner molecule. This partner is chosen to contain the remaining atoms needed for the new ring and a functional group positioned for the subsequent cyclization.

Intramolecular Cyclization: Following the coupling step, an intramolecular reaction, often promoted by a base or heat, leads to the formation of the fused ring. This cyclization typically involves the C4-ol/oxo group or the N3 or N1 atoms of the pyrimidine ring.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and exhibit a wide range of biological activities. nih.gov The synthesis of these fused systems can be envisioned starting from this compound via an initial coupling reaction. A common strategy involves the reaction of a halopyrimidine with a thiol-containing species. For instance, a 2-halopyrimidine can be reacted with a mercaptoacetate (B1236969) derivative, followed by intramolecular cyclization to form the thiophene (B33073) ring.

A representative, though analogous, pathway starts with a pre-formed 2-aminothiophene which is then used to build the pyrimidine ring. researchgate.netnih.gov However, applying the logic in reverse, this compound could be coupled with a reagent that introduces a two-carbon unit with a terminal thiol, which could then cyclize onto the C5 position of the pyrimidine ring.

Synthesis of Furo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of furo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines from halopyrimidine precursors often relies on powerful palladium-catalyzed reactions like the Sonogashira or Heck couplings, followed by intramolecular cyclization. nih.govresearchgate.netorganic-chemistry.orglibretexts.org

For the synthesis of furo[2,3-d]pyrimidines, a Sonogashira coupling of a 2-halopyrimidine with a terminal alkyne bearing a hydroxyl group (e.g., propargyl alcohol) is a key step. The resulting alkynylpyrimidine intermediate can then undergo an intramolecular cyclization, where a nucleophile (like the C4-OH of the starting pyrimidine or an introduced oxygen nucleophile) attacks the alkyne moiety, leading to the formation of the furan (B31954) ring. organic-chemistry.org

A similar strategy is employed for pyrido[2,3-d]pyrimidines. nih.gov A classic example involves the palladium-catalyzed coupling of a 5-bromopyrimidine (B23866) with an appropriate alkene (like crotonic acid), followed by an intramolecular amination to close the pyridine (B92270) ring. nih.gov Applying this concept to this compound, one could perform a Heck or Suzuki coupling at the C2 position with a vinyl or aryl partner containing a suitably positioned amine or carbonyl group. The subsequent intramolecular condensation would forge the fused pyridine ring.

The following table summarizes analogous palladium-catalyzed reactions used to form fused pyrimidine systems, illustrating the potential pathways for this compound.

| Starting Halopyrimidine (Analogue) | Coupling Partner | Catalyst/Conditions | Fused Product | Ref. |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine, then Crotonic acid | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one derivative | nih.gov |

| 2-Chloroquinoline-3-carboxylate (analogue) | Propargyl alcohol, Secondary amine | Pd(PPh₃)₂Cl₂, Et₃N (Copper-free Sonogashira) | Alkyl 1-aminopyrrolo[1,2-a]quinoline-4-carboxylate | researchgate.net |

| 2-(2-Bromophenoxy)acetonitrile | Terminal Alkyne | Pd(PPh₃)₄, CuI, Cs₂CO₃ (Domino Sonogashira/Cyclization) | 2,3-Disubstituted benzofuran | organic-chemistry.org |

| 2,4-Dichloropyrimidine | 3-S-Methylmorpholine, then boronic ester | Pd(dppf)Cl₂, K₃PO₄ (Suzuki Coupling) | Vistusertib (a pyrido[2,3-d]pyrimidine) | mdpi.com |

These examples underscore the versatility of halopyrimidines in constructing complex heterocyclic systems. The C2-bromo functionality of this compound positions it as an ideal substrate for similar palladium-catalyzed transformations, making it a valuable, though under-explored, synthon for the synthesis of diverse fused pyrimidines.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromopyrimidin 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Bromopyrimidin-4-ol in solution. omicsonline.orgresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and electronic environment of protons and carbons, but multidimensional techniques are required for unambiguous assignment and deeper structural insights. researchgate.netipb.pt

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound and its derivatives by revealing correlations between different nuclei. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons at C5 and C6, confirming their direct connectivity and providing unequivocal evidence for the pyrimidine (B1678525) ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.eduemerypharma.com It simplifies the assignment of carbon signals by correlating them to the more easily assigned proton spectrum. For this compound, HSQC would show correlations for the C5-H5 and C6-H6 pairs. The absence of signals for C2 and C4 in an HSQC spectrum would confirm them as quaternary carbons (or carbons bearing no protons). emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is arguably one of the most powerful for skeletal elucidation, as it reveals long-range couplings between protons and carbons over two to four bonds. youtube.comsdsu.edu This is vital for connecting different spin systems and positioning substituents. For instance, the proton at C6 would show an HMBC correlation to the quaternary carbon at C4, while the proton at C5 would show correlations to both C4 and C6, firmly establishing the ring structure and the relative positions of the protons. Correlations from these protons to the bromine- and hydroxyl-bearing carbons (C2 and C4) would confirm the substituent placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. researchgate.netprinceton.edu While less critical for the small, planar parent molecule, NOESY becomes invaluable for determining the stereochemistry and conformation of more complex derivatives, such as those with bulky substituents that may restrict rotation or create specific spatial arrangements. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| C2 | - | ~158 | H5, H6 | - |

| C4 | - | ~165 | H5, H6 | - |

| C5 | ~6.5 | ~110 | C4, C6 | H6 |

| C6 | ~8.0 | ~155 | C2, C4, C5 | H5 |

| OH/NH | Variable | - | C4, C5 | - |

For more complex systems, such as derivatives of this compound or its interactions with biological macromolecules, isotopic labeling is an essential tool. sigmaaldrich.comsci-hub.se This involves strategically replacing atoms like ¹²C or ¹⁴N with their NMR-active isotopes, ¹³C and ¹⁵N, respectively. nih.gov

The pyrimidine ring of this compound contains two nitrogen atoms. Their low natural abundance ¹⁵N isotope makes them nearly invisible in standard NMR experiments. However, by synthesizing the molecule with ¹⁵N-enriched precursors, the nitrogen atoms become powerful probes. nih.gov For example, the synthesis of related compounds like 2,6-diamino-5-[nitroso-¹⁵N]pyrimidin-4-ol demonstrates a viable pathway for introducing ¹⁵N into the pyrimidine core. nih.gov

¹⁵N labeling allows for:

Enhanced Sensitivity and Resolution: Greatly improves the ability to detect and resolve nitrogen signals. sigmaaldrich.com

Direct Probing of Interactions: In studies involving hydrogen bonding or coordination to metal centers, observing the ¹⁵N chemical shifts provides direct insight into the electronic changes at the nitrogen sites.

Unambiguous Resonance Assignment: Techniques like ¹H-¹⁵N HMBC can definitively link protons to specific nitrogen atoms within the heterocyclic ring, which is crucial for studying tautomerism and protonation states. frontiersin.org

X-ray Crystallography for Precise Solid-State Structural Characterization

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule in the solid state. researchgate.netnih.gov This technique precisely determines bond lengths, bond angles, and the three-dimensional arrangement of atoms, providing definitive proof of the molecular structure.

X-ray crystallographic analysis of pyrimidine derivatives reveals critical conformational details. For a related compound, 5-bromo-2-chloropyrimidin-4-amine, the pyrimidine ring was found to be essentially planar. nih.gov It is expected that this compound would also exhibit a planar ring system. The analysis would precisely define the bond lengths of C-Br, C-O, and the bonds within the heterocyclic ring, and confirm the tautomeric form present in the crystal (i.e., the pyrimidin-4-ol versus the pyrimidin-4(3H)-one form). For derivatives with chiral centers, crystallography provides an absolute determination of their stereochemistry.

Crystal engineering focuses on understanding and controlling how molecules arrange themselves in a crystal lattice, which is governed by intermolecular interactions. rsc.org X-ray crystallography is the primary tool for visualizing these interactions. In the crystal structure of 5-bromo-2-chloropyrimidin-4-amine, molecules are linked by N—H···N hydrogen bonds to form dimers, which then connect into a two-dimensional network. nih.gov

For this compound, a rich network of intermolecular interactions is anticipated:

Hydrogen Bonding: The hydroxyl/amine and ring nitrogen atoms are prime sites for strong hydrogen bonding. Depending on the tautomer, interactions like O-H···N or N-H···O=C would likely be the dominant forces, organizing the molecules into chains, dimers, or more complex sheets.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming stabilizing interactions with electronegative atoms like oxygen or nitrogen on neighboring molecules (e.g., C-Br···N or C-Br···O). nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | OH / NH | Ring Nitrogen / Carbonyl Oxygen | Primary driver of supramolecular assembly. |

| Halogen Bond | C-Br | Ring Nitrogen / Oxygen | Directional interaction contributing to packing stability. |

| π–π Stacking | Pyrimidine Ring (π-system) | Pyrimidine Ring (π-system) | Stabilizes layered structures. |

Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) with a benign co-former in a single crystal lattice, often to improve physicochemical properties. nih.govresearchgate.net this compound, with its multiple hydrogen bond donor and acceptor sites, is an excellent candidate for forming co-crystals.

The design of co-crystals relies on the principles of supramolecular synthon recognition. nih.gov The C=O/N-H groups of the pyrimidine ring can form robust hydrogen-bonded synthons with complementary functional groups, such as the carboxylic acid group of a co-former. Studies on other 2,4-diaminopyrimidines show that they form predictable hydrogen bonding motifs with carboxylic acids. nih.gov By selecting co-formers based on complementary functional groups and pKa rules, it is possible to create novel solid forms of this compound. nih.govcsmres.co.uk X-ray crystallography would then be used to confirm the formation of the co-crystal and to analyze the specific intermolecular interactions between this compound and the co-former.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways under ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation steps.

The presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). docbrown.infoyoutube.com This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, which appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.infoyoutube.com

The fragmentation of this compound can be predicted to proceed through several key pathways based on the principles of mass spectrometry and the known behavior of related heterocyclic compounds. sapub.org The initial event is the formation of the molecular ion [M]+•. Subsequent fragmentation could involve:

Loss of a bromine radical: This is a common fragmentation pathway for bromo-substituted compounds, leading to the formation of a [M-Br]+ ion.

Loss of carbon monoxide (CO): The hydroxypyrimidine ring can undergo cleavage with the elimination of a neutral CO molecule, a characteristic fragmentation for cyclic ketones and lactams.

Loss of HCN: A common fragmentation in nitrogen-containing heterocyclic rings.

Retro-Diels-Alder (RDA) reaction: The pyrimidine ring could undergo a retro-Diels-Alder cleavage, breaking down into smaller, stable fragments.

A plausible fragmentation pathway for this compound is detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (for 79Br) | m/z (for 81Br) | Plausible Formation Pathway |

| [C4H3BrN2O]+• | Molecular Ion | 174 | 176 | Initial ionization of this compound |

| [C4H3N2O]+ | 95 | - | Loss of a bromine radical (•Br) from the molecular ion | |

| [C3H3BrN2]+• | 146 | 148 | Loss of carbon monoxide (CO) from the molecular ion | |

| [C3H2N]+ | 52 | - | Subsequent loss of HCN and Br• from the molecular ion |

This table presents predicted data based on established fragmentation patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomeric Form Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and is particularly useful for identifying tautomeric forms. This compound can exist in at least two tautomeric forms: the -ol (hydroxy) form and the -one (keto) form.

The vibrational spectra of these tautomers would exhibit distinct differences, particularly in the regions associated with O-H, N-H, and C=O stretching vibrations.

-ol (hydroxy) form: This tautomer would be characterized by a broad O-H stretching band in the FT-IR spectrum, typically in the region of 3200-3600 cm-1. The C=N stretching vibrations would be observed in the 1620-1550 cm-1 range.

-one (keto) form: This tautomer would show a strong C=O stretching absorption in the FT-IR spectrum, expected around 1650-1700 cm-1. An N-H stretching band would also be present, typically in the 3300-3500 cm-1 region.

Raman spectroscopy is also a powerful technique for studying tautomerism. nih.gov The ring breathing modes of the pyrimidine core are sensitive to the substitution pattern and tautomeric form, providing a fingerprint for each species. nih.govmdpi.comresearchgate.net For instance, studies on similar cytosine and 5-methylcytosine (B146107) systems have shown that the ring-breathing modes between 700 and 850 cm-1 are indicative of the specific tautomeric form present. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for the two tautomers of this compound.

| Vibrational Mode | -ol (hydroxy) form (cm-1) | -one (keto) form (cm-1) | Spectroscopic Technique |

| O-H stretch | 3200-3600 (broad) | - | FT-IR |

| N-H stretch | - | 3300-3500 | FT-IR |

| C=O stretch | - | 1650-1700 (strong) | FT-IR, Raman |

| C=N stretch | 1620-1550 | ~1590 | FT-IR, Raman |

| C-Br stretch | 500-600 | 500-600 | FT-IR, Raman |

| Ring breathing modes | ~700-850 (characteristic pattern) | ~700-850 (different pattern) | Raman |

This table presents expected data based on known group frequencies and studies of related compounds. researchgate.netresearchgate.netphyschemres.orgnih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The absorption of UV-Vis light promotes electrons from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be influenced by both the pyrimidine core and the bromo and hydroxyl/keto substituents. Studies on 2-bromopyrimidine (B22483) have shown strong absorption bands in the vacuum ultraviolet (VUV) region. rsc.orgrsc.orgnih.gov The introduction of a hydroxyl or keto group at the 4-position would likely cause a shift in the absorption maxima (a chromophoric effect).

The electronic transitions in pyrimidine derivatives typically involve π → π* and n → π* transitions. nih.gov The bromine atom can also participate in these transitions through its lone pair electrons. The position and intensity of the absorption bands can be sensitive to the solvent polarity, which can also influence the tautomeric equilibrium.

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. Many pyrimidine derivatives are known to be fluorescent. nih.govresearchgate.netrsc.org The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the environment. For this compound, the presence of the heavy bromine atom might lead to enhanced intersystem crossing and potentially quench fluorescence, a phenomenon known as the "heavy-atom effect." However, the specific photophysical properties would need to be determined experimentally.

The table below outlines the anticipated electronic spectroscopic properties of this compound.

| Spectroscopic Parameter | Expected Observation | Influencing Factors |

| UV-Vis Absorption (λmax) | Multiple bands in the UV region (e.g., 200-350 nm) | Tautomeric form, solvent polarity, pH |

| Molar Absorptivity (ε) | High for π → π* transitions, lower for n → π* transitions | Molecular structure, solvent |

| Fluorescence Emission (λem) | Potential emission in the UV or visible range | Molecular rigidity, solvent, temperature, heavy-atom effect |

| Fluorescence Quantum Yield (ΦF) | Likely to be influenced by the bromine substituent | Presence of quenchers, temperature, solvent viscosity |

This table presents expected properties based on the analysis of related pyrimidine derivatives. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Bromopyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic environment of a molecule, which in turn governs its stability, spectroscopic properties, and chemical behavior. wikipedia.org For substituted pyrimidines, these calculations can reveal how the bromine substituent and the hydroxyl/oxo group influence the electronic distribution within the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying the ground state properties of medium-sized molecules like 2-bromopyrimidin-4-ol.

DFT studies typically involve the optimization of the molecule's geometry to find its lowest energy conformation. From this, various properties can be derived. For the related compound, 2-bromopyrimidine (B22483), DFT calculations have been used to obtain input data, such as orbital binding energies and kinetic energies, for models that calculate electron-impact ionization cross-sections. nih.gov Such studies often employ hybrid functionals, like B3LYP, which combine the strengths of Hartree-Fock theory and DFT. sid.ir

Key ground state properties of this compound that can be investigated using DFT include:

Optimized Geometries: Bond lengths, bond angles, and dihedral angles for all stable tautomers.

Vibrational Frequencies: Prediction of infrared (IR) spectra, which can help in the experimental identification of different tautomers.

Electronic Properties: Dipole moments, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO). The MEP map indicates regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

| Property | Description | Typical DFT Functional | Basis Set |

| Geometric Parameters | Bond lengths and angles of the lowest energy structure. | B3LYP | 6-311++G(d,p) |

| Vibrational Frequencies | Calculation of harmonic frequencies to predict IR spectra and confirm minima on the potential energy surface. | B3LYP, M06-2X | cc-pVTZ |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating reactivity. | B3LYP, PBE0 | 6-311++G(d,p) |

| Dipole Moment | A measure of the overall polarity of the molecule. | B3LYP | aug-cc-pVDZ |

This table represents typical methodologies used in DFT studies for similar heterocyclic compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, often referred to as the "gold standard" in computational chemistry.

These high-accuracy methods are particularly useful for:

Benchmarking DFT results: Comparing DFT-calculated energies and properties against more accurate ab initio values to validate the chosen functional and basis set.

Calculating precise thermochemical data: Obtaining highly accurate enthalpies of formation and reaction energies. nih.gov

Investigating excited states: While time-dependent DFT (TD-DFT) is common for excited states, methods like Equation-of-Motion Coupled Cluster (EOM-CC) can provide more reliable predictions for complex electronic transitions.

For the related 2-bromopyrimidine molecule, theoretical studies on its excited states have utilized TD-DFT in combination with a nuclear ensemble approach to simulate the photoabsorption spectrum. mdpi.com These calculations assign the observed spectral bands to specific electronic transitions, such as π* ← π and transitions involving nitrogen and bromine lone pairs. mdpi.com Similar approaches could be applied to this compound to predict its UV-Vis spectrum.

Computational Studies of Tautomeric Equilibria and Interconversion Pathways

This compound can exist in multiple tautomeric forms, primarily the hydroxy form (2-bromo-4-hydroxypyrimidine) and the keto form (2-bromo-4(3H)-pyrimidinone). Prototropic tautomerism involves the migration of a proton accompanied by a shift in double bonds. nih.govnih.gov Understanding the relative stability of these tautomers and the energy barriers for their interconversion is crucial, as each tautomer possesses distinct chemical and physical properties.

Computational studies on the parent compound, 4(3H)-pyrimidinone, have shown that the keto form is significantly more stable than the hydroxy form in the gas phase. nih.gov This preference is a key characteristic of the pyrimidinone ring system and is expected to hold for its 2-bromo derivative. The stability is often analyzed by considering factors like aromaticity, electronic delocalization, and intramolecular interactions. nih.govresearchgate.net

The surrounding environment can significantly influence tautomeric equilibrium. nih.gov Solvents, particularly polar and protic ones, can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. mdpi.com

Computational chemists model these interactions using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. sid.ir This approach calculates the solvation energy and allows for geometry optimization within the solvent field.

For this compound, the keto tautomer (2-bromo-4(3H)-pyrimidinone) is generally more polar than the hydroxy form. Therefore, polar solvents are expected to further stabilize the keto form, shifting the equilibrium even more in its favor. Studies on analogous systems show that the total energy of all tautomers typically decreases in polar solvents compared to the gas phase, and dipole moments increase, indicating stabilization of the more polar species. sid.ir The capability of the solvent to act as a hydrogen bond donor or acceptor is also a critical factor influencing the tautomerization process. nih.gov

| Tautomer | Expected Stability in Gas Phase | Expected Stability in Polar Solvent (e.g., Water) | Rationale |

| This compound (Hydroxy) | Less Stable | Less Stable | Lower polarity, disruption of pyrimidine (B1678525) ring aromaticity. |

| 2-Bromo-4(3H)-pyrimidinone (Keto) | More Stable | More Stable (Increased Stabilization) | Higher polarity, greater dipole moment, favorable H-bonding with solvent. sid.ir |

This table is based on established principles and computational studies on the parent 4(3H)-pyrimidinone system. nih.govresearchgate.net

Beyond relative stabilities, computational methods can map the potential energy surface (PES) for the interconversion between tautomers. This involves locating the transition state (TS) structure that connects the two minima (the tautomers) on the PES. The energy difference between the transition state and the reactant defines the activation energy barrier (ΔE‡), which governs the rate of the tautomerization reaction.

The reaction is often modeled as a proton transfer process. This can occur directly (an intramolecular shift) or be mediated by solvent molecules. In protic solvents, one or more solvent molecules can form a bridge between the proton donor and acceptor sites, creating a lower-energy pathway for the transfer. Activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be calculated to provide a complete kinetic picture of the interconversion. rsc.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for predicting the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways for processes like nucleophilic substitution at the bromine-bearing carbon, chemists can gain insight into reaction feasibility, regioselectivity, and the nature of intermediates.

This process involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State Searching: Locating the first-order saddle point on the potential energy surface that corresponds to the transition state of the reaction. This is the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By determining the energies of reactants, transition states, and products, a complete energy profile for the proposed mechanism can be constructed. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction's kinetics and thermodynamics. Such predictive modeling can guide synthetic efforts by identifying the most plausible reaction pathways and suggesting optimal reaction conditions. mdpi.com

Molecular Dynamics Simulations for Conformation and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.combonvinlab.org For a molecule such as this compound, MD simulations provide critical insights into its conformational flexibility, stability, and its dynamic interactions with biological macromolecules like proteins or nucleic acids. nih.gov

The process begins by creating a system containing the molecule of interest, often in complex with a target protein, solvated in an explicit water model (e.g., TIP3P) to mimic physiological conditions. nih.gov A force field, which is a set of parameters used to calculate the potential energy of the system, is applied. Common force fields for biomolecular simulations include CHARMM and AMBER. nih.gov The simulation then proceeds by solving Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of atoms change over a set period, typically ranging from nanoseconds to microseconds. nih.govnih.gov

Analysis of the MD trajectory allows for a detailed examination of the system's stability and the nature of intermolecular interactions. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD value over the course of a simulation suggests that the system has reached equilibrium. acs.org For a protein-ligand complex, stable RMSD values for both the protein backbone and the ligand indicate a stable binding pose. nih.govacs.org

Interaction Analysis: The simulation trajectory can be analyzed to identify and quantify the specific non-covalent interactions between the ligand and the protein's active site. This includes hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. nih.gov Studies on other pyrimidine derivatives have shown that the pyrimidine ring itself can form crucial π-π stacking interactions with aromatic residues like tyrosine in an enzyme's active site. acs.org The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding affinity.

While specific MD simulation studies on this compound are not prominently available in published literature, the methodology has been extensively applied to other pyrimidine derivatives to elucidate their binding mechanisms as enzyme inhibitors. nih.govacs.org For instance, MD simulations performed on pyrimidine diamine inhibitors of cholinesterases revealed that a protonated amine group and the pyrimidine ring were key to anchoring the compounds within the enzyme's active site gorge through a network of interactions. nih.govacs.org

| Analysis Metric | Description | Illustrative Finding |

|---|---|---|

| RMSD of Protein Backbone | Measures the stability of the protein's overall fold when bound to the ligand. | System equilibrates after 20 ns with an average RMSD of 2.1 Å. |

| RMSD of Ligand | Measures the stability of the ligand's position and conformation in the binding site. | Ligand shows stable binding with an average RMSD of 1.5 Å relative to the protein. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | H-bond between pyrimidin-4-ol OH and Asp145 backbone: 85% occupancy. |

| Key Interacting Residues | Amino acids that form significant and persistent contacts with the ligand. | Tyr86 (π-π stacking), Leu130 (hydrophobic), Asp145 (H-bond). |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are represented by mathematical equations that can be used to predict the activity or properties of new, untested molecules, thereby guiding drug discovery and materials science. nih.govnih.gov

The development of a QSAR or QSPR model typically involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally measured values for the activity (e.g., IC₅₀) or property (e.g., solubility) is required. This set is usually divided into a training set for building the model and a test set for validating its predictive power. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. tandfonline.com

Model Generation: Statistical methods are used to build a mathematical relationship between the descriptors (independent variables) and the activity/property (dependent variable). Common techniques include Multiple Linear Regression (MLR) and non-linear methods like Artificial Neural Networks (ANN). nih.govnih.gov

Validation: The model's robustness and predictive ability are rigorously assessed. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the leave-one-out cross-validation coefficient (Q²), which assesses predictive power. nih.govtandfonline.com

While specific QSAR/QSPR models for this compound are not documented, the approach has been successfully applied to a wide range of pyrimidine derivatives. For example, QSAR studies on furopyrimidine and thienopyrimidine derivatives have been used to create predictive models for their anticancer activity as VEGFR-2 inhibitors. nih.gov Similarly, integrated QSAR and pharmacophore modeling has been used to design novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors for autoimmune diseases. tandfonline.comnih.gov These studies often find that descriptors related to the presence of aromatic rings, double bonds, and partial surface charges are critical for predicting biological activity. tandfonline.com

QSPR models are used to predict fundamental physicochemical properties. nih.gov For a compound like this compound, QSPR could be employed to predict properties such as aqueous solubility, lipophilicity (LogP), boiling point, and molar refractivity, which are crucial for drug development. nih.govambeed.com

| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|

| Analog 1 | 159.0 | 51.7 | 5.2 | 5.3 |

| Analog 2 | 174.1 | 63.9 | 5.8 | 5.7 |

| Analog 3 | 192.0 | 51.7 | 6.1 | 6.2 |

| Analog 4 | 205.2 | 72.8 | 6.9 | 6.8 |

Biological Activity and Mechanistic Studies of 2 Bromopyrimidin 4 Ol Derivatives Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

Pyrimidine (B1678525) derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in numerous cellular processes. The versatility of the pyrimidine core allows for modifications that can confer high potency and selectivity for specific enzyme targets.

Research has identified several classes of enzymes that are potently inhibited by pyrimidine derivatives.

Kinases: Protein kinases are a major focus of drug discovery, particularly in oncology, and pyrimidine derivatives have proven to be a rich source of inhibitors. For instance, a series of 2-aminopyrimidine (B69317) derivatives were developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in some cancers. nih.govresearchgate.net One of the most promising compounds from this series demonstrated an IC₅₀ value of 2.6 nM against FGFR4. nih.gov Similarly, 2,4-diaminopyrimidines have been identified as potent inhibitors of c-jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. rsc.orgresearchgate.net Other studies have shown that quinoline-oxadiazole derivatives can inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with IC₅₀ values as low as 0.14 µM. nih.gov

Cyclooxygenases (COX): Certain pyrimidine derivatives have been investigated for their anti-inflammatory potential through the inhibition of COX enzymes. Specific derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Other Enzymes: The inhibitory activity of pyrimidine derivatives extends beyond kinases and cyclooxygenases. For example, 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. One compound in this class exhibited an IC₅₀ value of 2.8 µM, significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). mdpi.com Additionally, some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids, which are related heterocyclic systems, have been shown to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV. mdpi.com